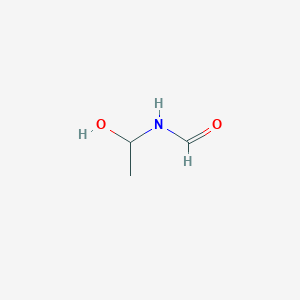

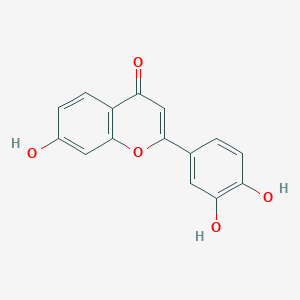

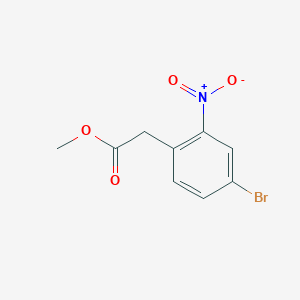

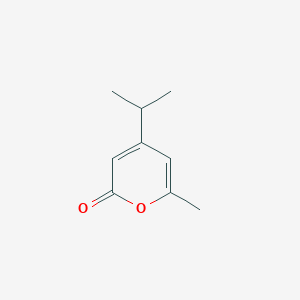

6-Methyl-4-propan-2-ylpyran-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Methyl-4-propan-2-ylpyran-2-one, also known as Methyl jasmonate, is a plant hormone that plays a significant role in plant growth and development. It is a volatile organic compound that is produced by plants in response to stress, such as insect damage, wounding, and pathogen attack. Methyl jasmonate has been extensively studied for its potential applications in agriculture, medicine, and cosmetics.

Mecanismo De Acción

6-Methyl-4-propan-2-ylpyran-2-one jasmonate exerts its biological effects by binding to specific receptors in plant and animal cells, leading to the activation of various signaling pathways. In plants, it triggers the synthesis of defense-related proteins and secondary metabolites, which protect the plant from herbivores and pathogens. In animals, it modulates the expression of genes involved in cell proliferation, differentiation, and apoptosis, which are relevant to cancer and other diseases.

Efectos Bioquímicos Y Fisiológicos

6-Methyl-4-propan-2-ylpyran-2-one jasmonate has been shown to have various biochemical and physiological effects in plants and animals. In plants, it induces the production of volatile organic compounds, such as terpenoids and phenolics, which repel herbivores and attract natural enemies of pests. It also stimulates the accumulation of phytohormones, such as abscisic acid and salicylic acid, which regulate plant growth and development. In animals, it inhibits the proliferation of cancer cells, reduces inflammation, and enhances wound healing.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6-Methyl-4-propan-2-ylpyran-2-one jasmonate has several advantages for laboratory experiments, including its high purity, stability, and reproducibility. It can be easily synthesized in large quantities and is readily available from commercial sources. However, its use in experiments may be limited by its potential toxicity to cells and organisms, as well as its variable effects depending on the dose, duration, and timing of exposure.

Direcciones Futuras

There are several potential future directions for research on methyl jasmonate. In agriculture, it could be used to develop new strategies for pest and disease control, as well as to improve the nutritional quality of crops. In medicine, it could be further investigated for its potential as a therapeutic agent for cancer and other diseases. In cosmetics, it could be used to develop new fragrances and skincare products. Additionally, more research is needed to understand the molecular mechanisms underlying the biological effects of methyl jasmonate, as well as its interactions with other signaling pathways and environmental factors.

Métodos De Síntesis

6-Methyl-4-propan-2-ylpyran-2-one jasmonate can be synthesized from jasmonic acid, a natural plant hormone, by esterification with methanol in the presence of a strong acid catalyst. The reaction is typically carried out under reflux conditions, and the product is purified by distillation or chromatography.

Aplicaciones Científicas De Investigación

6-Methyl-4-propan-2-ylpyran-2-one jasmonate has been widely studied for its potential applications in various fields of science. In agriculture, it has been shown to induce plant defense mechanisms against pests and diseases, enhance crop yield and quality, and improve post-harvest storage life. In medicine, it has been investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties. In cosmetics, it has been used as a fragrance and a skin conditioning agent.

Propiedades

Número CAS |

106319-08-8 |

|---|---|

Nombre del producto |

6-Methyl-4-propan-2-ylpyran-2-one |

Fórmula molecular |

C9H12O2 |

Peso molecular |

152.19 g/mol |

Nombre IUPAC |

6-methyl-4-propan-2-ylpyran-2-one |

InChI |

InChI=1S/C9H12O2/c1-6(2)8-4-7(3)11-9(10)5-8/h4-6H,1-3H3 |

Clave InChI |

BNUTWEHRVAJMKB-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=O)O1)C(C)C |

SMILES canónico |

CC1=CC(=CC(=O)O1)C(C)C |

Sinónimos |

2H-Pyran-2-one,6-methyl-4-(1-methylethyl)-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.